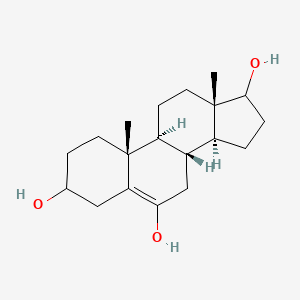

Androst-5-ene-3,6,17-triol

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H30O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-14,17,20-22H,3-10H2,1-2H3/t11?,12-,13-,14-,17?,18+,19-/m0/s1 |

InChI Key |

NIDCVAGWUPRSFF-JIOOIZBISA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC(=C4[C@@]3(CCC(C4)O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C4C3(CCC(C4)O)C)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Regulation of Androst 5 Ene 3,6,17 Triol

Precursor Steroids and Primary Metabolic Pathways Leading to Androst-5-ene-3,6,17-triol

The journey to forming Androst-5-ene-3,6,17-triol begins with a foundational steroid molecule that undergoes several transformations.

Dehydroepiandrosterone (B1670201) (DHEA) is a prolific circulating steroid hormone produced primarily by the adrenal glands, gonads, and the brain. fu-berlin.denih.gov It serves as the fundamental precursor for the biosynthesis of Androst-5-ene-3,6,17-triol. nih.gov DHEA itself is synthesized from cholesterol through a series of enzymatic reactions. fu-berlin.denih.gov The large circulating pool of DHEA and its sulfated form, DHEA-S, provides a ready reservoir of substrate for conversion into various other steroids in peripheral tissues, a process known as intracrinology. bioscientifica.comoup.com

The conversion of DHEA to Androst-5-ene-3,6,17-triol involves several key enzymatic reactions and intermediate compounds. The exact sequence can vary, but a plausible pathway involves the following steps:

Reduction at C-17: The first step often involves the conversion of DHEA, which has a ketone group at carbon 17, into Androst-5-ene-3β,17β-diol (Adiol). This reaction is a reduction of the 17-keto group to a 17β-hydroxy group. nih.gov Adiol is a known endogenous steroid and a direct metabolite of DHEA. wikipedia.org

Hydroxylation at C-6: The intermediate, Androst-5-ene-3β,17β-diol, then undergoes hydroxylation at the C-6 position. This critical step introduces a hydroxyl group onto the steroid's B-ring, leading to the final product, Androst-5-ene-3,6,17-triol. This type of reaction is typically catalyzed by a member of the Cytochrome P450 family of enzymes. fu-berlin.de

While this represents a primary pathway, it is important to note that steroid metabolism is a complex network, and alternative sequences, such as 6-hydroxylation of DHEA first, followed by reduction at C-17, may also occur.

| Step | Precursor | Enzymatic Reaction | Product |

|---|---|---|---|

| 1 | Dehydroepiandrosterone (DHEA) | 17-Ketone Reduction | Androst-5-ene-3β,17β-diol (Adiol) |

| 2 | Androst-5-ene-3β,17β-diol (Adiol) | C-6 Hydroxylation | Androst-5-ene-3,6,17-triol |

Key Steroidogenic Enzymes Involved in Androst-5-ene-3,6,17-triol Synthesis

Specific classes of enzymes are the catalysts for the biosynthesis of Androst-5-ene-3,6,17-triol. Their activity and substrate specificity are central to the regulation of this pathway.

The Cytochrome P450 (CYP) superfamily of enzymes are essential for the metabolism of a vast array of compounds, including the hydroxylation of steroids. fu-berlin.deyonsei.ac.kr The introduction of a hydroxyl group at the C-6 position of the androstene core is catalyzed by a CYP enzyme.

Research indicates that enzymes from the CYP3A family, particularly CYP3A4, are primarily responsible for the 6β-hydroxylation of androgens. nih.govyonsei.ac.krresearchgate.net While the preferred substrates for CYP3A4-mediated 6β-hydroxylation are often steroids with a 3-keto-4-ene structure (like testosterone), this enzyme family is known for its broad substrate specificity. researchgate.netmdpi.com Therefore, it is the likely candidate for catalyzing the 6-hydroxylation of the Androst-5-ene-3β,17β-diol intermediate. Other CYP enzymes may also contribute to this metabolic step.

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the interconversion of ketones and hydroxyls on the steroid nucleus. In the synthesis of Androst-5-ene-3,6,17-triol, a key HSD is 17β-hydroxysteroid dehydrogenase (17β-HSD). Reductase forms of this enzyme catalyze the conversion of the 17-keto group of DHEA into the 17β-hydroxyl group of Androst-5-ene-3β,17β-diol. nih.gov There are several isozymes of 17β-HSD, which exhibit varying substrate preferences and tissue distribution, contributing to the regulation of steroid metabolism.

| Enzyme Family | Specific Enzyme (Example) | Role in Synthesis | Reaction Catalyzed |

|---|---|---|---|

| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSD (reductase form) | Intermediate Formation | DHEA → Androst-5-ene-3β,17β-diol |

| Cytochrome P450 (CYP) | CYP3A4 | Final Synthesis Step | Androst-5-ene-3β,17β-diol → Androst-5-ene-3,6,17-triol |

Cellular and Tissue-Specific Expression of Biosynthetic Pathways

The enzymes required for the synthesis of Androst-5-ene-3,6,17-triol from DHEA are not uniformly distributed throughout the body. Their tissue-specific expression dictates where this conversion can occur. DHEA itself is produced in the adrenal gland, gonads, and brain. nih.gov The subsequent metabolism into its derivatives occurs in numerous peripheral tissues.

Enzymes like 17β-HSD and members of the CYP3A family are expressed in significant amounts in the liver, which is a major site of steroid metabolism. nih.govnih.gov Furthermore, these enzymatic activities are present in other tissues, including the gonads, adipose (fat) tissue, and the scalp, allowing for local, or "intracrine," production of steroid metabolites. bioscientifica.comoup.comnih.gov For example, human adipose tissue can take up DHEA-S and convert it to DHEA, although further metabolism to other androgens was not detected in one study. bioscientifica.com The hair follicle has also been identified as a site of DHEA hydroxylation, possessing a monooxygenase system similar to that in the liver. nih.gov This localized synthesis allows for the effects of steroids to be exerted within the same cells where they are produced.

Endogenous Regulatory Mechanisms Governing Androst-5-ene-3,6,17-triol Production

The endogenous production of Androst-5-ene-3,6,17-triol is not extensively detailed in scientific literature as a major steroid metabolite. However, its biosynthesis can be inferred from the known metabolic pathways of its parent compounds, DHEA and Androst-5-ene-3β,17β-diol (Androstenediol). The critical step in its formation is the hydroxylation at the C-6 position of an Androst-5-ene steroid precursor.

The primary pathway likely begins with DHEA, one of the most abundant circulating steroid hormones, which is produced in the adrenal glands, gonads, and brain. mdpi.com DHEA can be converted to Androstenediol (B1197431) through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. nih.gov Androstenediol then serves as the direct substrate for the final conversion to Androst-5-ene-3,6,17-triol via a 6-hydroxylation reaction.

Enzymatic Control of 6-Hydroxylation

The key regulatory control point for the production of Androst-5-ene-3,6,17-triol is the activity of enzymes that catalyze 6-hydroxylation. This reaction is primarily carried out by members of the cytochrome P450 (CYP) superfamily of enzymes, which are found predominantly in the liver. nih.gov

CYP3A Subfamily: Research has identified the CYP3A subfamily, particularly CYP3A4 , as a major catalyst for the 6β-hydroxylation of various steroid hormones, including progesterone (B1679170), testosterone (B1683101), and androst-4-ene-3,17-dione. nih.govresearchgate.netresearchgate.net Upon incubation of androstenedione (B190577) with CYP3A4, a 6β-hydroxylated product is formed. researchgate.net While direct studies on Androst-5-ene-3,17-diol are limited, the broad substrate specificity of CYP3A4 makes it the most probable enzyme responsible for catalyzing the 6-hydroxylation step to form Androst-5-ene-3,6,17-triol.

Hormonal Milieu as a Regulatory Factor: The endogenous regulation of CYP3A enzyme activity is complex and can be allosterically modulated by the presence of other steroids. This creates an intricate regulatory network where the hormonal balance influences the production rate of specific metabolites. For instance, DHEA has been shown to stimulate progesterone 6β-hydroxylation by CYP3A5, while competitively inhibiting testosterone 6β-hydroxylation by CYP3A4 and other CYP3A subfamilies. jst.go.jp This suggests that circulating levels of DHEA and other steroid hormones can dynamically alter the enzymatic activity responsible for producing 6-hydroxylated steroids, thereby controlling the formation of Androst-5-ene-3,6,17-triol.

The table below summarizes the key enzymes and their roles in steroid metabolism relevant to the potential biosynthesis of Androst-5-ene-3,6,17-triol.

| Enzyme Family | Specific Enzyme (Example) | Primary Substrates (Documented) | Reaction Catalyzed | Relevance to Androst-5-ene-3,6,17-triol |

| Hydroxysteroid Dehydrogenase | 17β-HSD | Dehydroepiandrosterone (DHEA) | Reduction of 17-keto group | Produces the direct precursor, Androst-5-ene-3β,17β-diol. nih.gov |

| Cytochrome P450 | CYP3A4 | Progesterone, Testosterone, Androstenedione | 6β-Hydroxylation | Likely catalyzes the final 6-hydroxylation step. nih.govresearchgate.net |

| Cytochrome P450 | CYP3A5 | Progesterone, Testosterone | 6β-Hydroxylation (modulated by DHEA) | Activity is influenced by precursor steroids, indicating regulatory feedback. jst.go.jp |

| Cytochrome P450 | CYP7B | DHEA, Pregnenolone | 7α-Hydroxylation | Represents an alternative, often more common, metabolic pathway for DHEA. pnas.org |

It is important to note that while endogenous 6-hydroxylation pathways exist, other metabolic routes, such as 7α-hydroxylation and 16α-hydroxylation, are more frequently documented for Δ5-steroids like DHEA. pnas.orgnih.gov Furthermore, the in situ formation of 6-hydroxylated derivatives from DHEA has been observed in urine samples due to microbial contamination, a process distinct from endogenous metabolism. wada-ama.org

Metabolism and Catabolism of Androst 5 Ene 3,6,17 Triol

Enzymatic Transformations and Major Metabolic Products of Androst-5-ene-3,6,17-triol

Detailed information on the enzymatic transformations and the resulting metabolic products of Androst-5-ene-3,6,17-triol is not available in the provided search results. While extensive data exists for the metabolism of the related compound Androst-5-ene-3β,7β,17β-triol and its synthetic analogues, this information cannot be directly extrapolated to Androst-5-ene-3,6,17-triol. nih.govresearchgate.net

Hydroxylation Reactions and Metabolites

No studies were identified that specifically describe the hydroxylation reactions or the resulting hydroxylated metabolites of Androst-5-ene-3,6,17-triol. Research on other androstanes, such as 5α-androstane-3β,17β-diol, shows hydroxylation at various positions including 6α, 7α, and 7β, catalyzed by cytochrome P450 enzymes, but similar pathways have not been documented for Androst-5-ene-3,6,17-triol. nih.gov

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for Androst-5-ene-3,6,17-triol have not been characterized in the available literature. For the related compound Androst-5-ene-3β,7β,17β-triol, metabolic processes include oxidation of the 17β-hydroxyl group by 17β-hydroxysteroid dehydrogenase (17β-HSD) and oxidation at other positions to form keto-metabolites. nih.govnih.gov However, whether Androst-5-ene-3,6,17-triol undergoes similar transformations is currently unknown.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

There is no specific information detailing the conjugation of Androst-5-ene-3,6,17-triol with glucuronic acid or sulfate (B86663). It is a common metabolic route for steroids to undergo conjugation to increase water solubility and facilitate excretion. nih.govnih.gov For instance, metabolites of Androst-5-ene-3β,7β,17β-triol are known to be excreted as glucuronide and sulfate conjugates in primates. nih.govresearchgate.net The specific conjugation profile of Androst-5-ene-3,6,17-triol remains to be determined.

Enzymes Responsible for Androst-5-ene-3,6,17-triol Inactivation and Clearance

The specific enzymes involved in the inactivation and clearance of Androst-5-ene-3,6,17-triol have not been identified. Based on the metabolism of other steroids, it can be hypothesized that enzymes such as cytochrome P450s, hydroxysteroid dehydrogenases (HSDs), and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would be involved. nih.govnih.govwikipedia.org However, direct evidence for their role in the metabolism of this specific triol is absent from the search results.

Interspecies Metabolic Differences and Their Implications

Comparative studies on the metabolism of Androst-5-ene-3,6,17-triol across different species are not available. Significant interspecies differences have been noted for other androstanes, which has implications for the translation of pharmacological effects from animal models to humans. researchgate.netnih.gov For example, the production of poly-hydroxylated metabolites of dehydroepiandrosterone (B1670201) (DHEA) occurs readily in rodents but not to the same extent in humans, potentially explaining differing biological activities. nih.gov Similar species-specific metabolic profiles for Androst-5-ene-3,6,17-triol have not been investigated.

Regulation of Androst-5-ene-3,6,17-triol Metabolic Flux

No information is available regarding the regulation of the metabolic flux of Androst-5-ene-3,6,17-triol. The regulation of steroid metabolism is typically complex, involving factors such as enzyme expression levels, genetic polymorphisms, substrate availability, and the presence of enzymatic inhibitors or inducers. For related pathways, factors like pH have been shown to influence the activity of metabolizing enzymes, thereby directing the metabolic pathway. nih.gov The specific regulatory mechanisms controlling the synthesis and breakdown of Androst-5-ene-3,6,17-triol are undefined.

Molecular Mechanisms of Androst 5 Ene 3,6,17 Triol Action

Non-Classical Receptor-Mediated Signaling Pathways

The biological activities of Androst-5-ene-3,6,17-triol (βAET) and its synthetic analogs are not mediated by classical nuclear steroid receptors but rather through non-classical, receptor-mediated signaling pathways. These pathways involve interactions with membrane-associated receptors and the subsequent activation of intracellular signaling cascades.

Evidence suggests that the synthetic analog of βAET, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), elicits rapid non-genomic effects consistent with the activation of a cell membrane receptor. plos.org This mode of action is distinct from the genomic effects typically associated with steroid hormones that involve binding to intracellular nuclear receptors. Proteomic analysis using extracts from mouse macrophage cells identified several binding partners for HE3286, including the low-density lipoprotein receptor-related protein (Lrp1), which is an endocytic receptor. plos.org This interaction points towards a mechanism involving cell surface receptors.

The anti-inflammatory and anti-diabetic activities of βAET's synthetic analog, HE3286, are attributed to the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signal transduction pathways. nih.gov Specifically, HE3286 has been shown to attenuate NF-κB and Tumor Necrosis Factor-alpha (TNFα) signaling, which in turn leads to a decrease in the production of pro-inflammatory cytokines and chemokines. plos.org

Proteomic studies have identified mitogen-activated protein kinases 1 and 3 (Mapk1 and Mapk3) as binding partners for HE3286. plos.org These kinases are crucial components of the inflammatory signaling pathways. By interacting with these kinases, HE3286 can modulate their activity and, consequently, the downstream inflammatory response.

Modulation of Intracellular Enzyme Activities

One key target is 17β-hydroxysteroid dehydrogenase (17β-HSD). The 17β-hydroxyl group of βAET is susceptible to oxidation by this enzyme, which can inactivate its biological properties. nih.gov The synthetic analog HE3286, with its 17α-ethynyl group, is designed to resist this oxidation, thereby enhancing its stability and oral bioavailability. nih.gov

Furthermore, proteomic analysis has identified 17β-hydroxysteroid dehydrogenase 4 (Hsd17b4) as a binding partner for HE3286. plos.org In a pro-inflammatory state, the oxidation of βAET by this enzyme deactivates its anti-inflammatory effects. plos.org By potentially inhibiting Hsd17b4, HE3286 can maintain its anti-inflammatory action. plos.org Additionally, C-7 hydroxylated androstene metabolites may also inhibit 11β-hydroxysteroid dehydrogenase, an enzyme involved in the inter-conversion of cortisone (B1669442) and cortisol, which could contribute to their glucocorticoid-opposing effects. nih.gov

Physiological and Immunological Roles of Endogenous Androst 5 Ene 3,6,17 Triol

Role in Immune System Regulation and Homeostasis

Androst-5-ene-3,6,17-triol is recognized for its immune-regulating and anti-inflammatory properties. e-century.usresearchgate.net It plays a crucial role in maintaining the balance of the immune system, influencing the function of various immune cells and their signaling molecules.

Modulation of T-Cell and B-Cell Function

While direct and extensive research on the specific modulatory effects of Androst-5-ene-3,6,17-triol on T-cell and B-cell function is still developing, its broader immune-regulating activities suggest an influential role. For instance, its synthetic derivative, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, has been shown to decrease the production of IL-17, a cytokine primarily produced by T-helper 17 (Th17) cells. alzdiscovery.org This suggests a potential indirect influence on T-cell differentiation and function. Further investigation is needed to fully elucidate the direct interactions and consequences of Androst-5-ene-3,6,17-triol on the diverse subsets of T-cells and B-cells and their respective roles in adaptive immunity.

Influence on Cytokine and Chemokine Production

Androst-5-ene-3,6,17-triol and its synthetic analogs have demonstrated a significant ability to modulate the production of cytokines and chemokines, key signaling molecules that orchestrate inflammatory responses.

A synthetic analog, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, has been shown to attenuate the signaling of NF-κB and TNFα, which in turn reduces the production of pro-inflammatory cytokines and chemokines. nih.gov In human studies involving this analog, a decrease in inflammatory cytokine production was observed. plos.orgnih.gov Specifically, in preclinical models, treatment with this analog led to a reduction in the expression of inflammatory mediators such as tumor necrosis factor α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov

Furthermore, Androst-5-ene-3,6,17-triol has been found to oppose the glucocorticoid-induced suppression of cytokine production. nih.gov In vitro studies have shown that it can antagonize the suppression of Interleukin-2 (IL-2) and Interleukin-3 (IL-3) production by splenocytes. nih.gov In a model of traumatic hemorrhagic shock, administration of Androst-5-ene-3,6,17-triol was associated with reduced levels of IL-6 and IL-10, and enhanced levels of IFN-γ and IL-2, suggesting a shift towards a Th1-type immune response. researchgate.net

| Cytokine/Chemokine | Effect of Androst-5-ene-3,6,17-triol or its Analogs | Reference |

| TNF-α | Decreased production/expression | alzdiscovery.orgnih.govnih.govnih.gov |

| IL-1β | Decreased expression | nih.govnih.gov |

| IL-6 | Decreased production (in some models) | researchgate.netalzdiscovery.org |

| IL-17 | Decreased production | alzdiscovery.org |

| IL-2 | Enhanced levels (opposes suppression) | researchgate.netnih.gov |

| IL-3 | Opposes suppression | nih.gov |

| IL-10 | Reduced levels | researchgate.net |

| IFN-γ | Enhanced levels | researchgate.net |

| MCP-1 | Suppressed adipose tissue expression | alzdiscovery.org |

Effects on Macrophage and Dendritic Cell Activity

Androst-5-ene-3,6,17-triol exerts notable effects on the activity of macrophages and dendritic cells, which are critical players in the innate immune response and antigen presentation. In vitro studies using RAW 264.7 mouse macrophage cells have been instrumental in understanding these interactions. nih.gov

The compound has been shown to regulate macrophage cytokine secretion and to counteract the effects of glucocorticoids on these cells. nih.gov A synthetic derivative, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, was found to cause a partial suppression of endotoxin (B1171834) (LPS)-induced NF-κB activation in mouse macrophages. alzdiscovery.org This is significant as NF-κB is a key transcription factor for pro-inflammatory genes. Furthermore, proteomic analysis has identified binding partners for this analog on RAW 264.7 macrophage cells, including the low-density lipoprotein receptor-related protein (Lrp1), which is involved in anti-inflammatory signaling. nih.gov

While the direct effects on dendritic cells are less characterized, their role as key antigen-presenting cells and producers of pro-inflammatory cytokines suggests that the modulatory influence of Androst-5-ene-3,6,17-triol on cytokine production would invariably affect dendritic cell function and their subsequent activation of adaptive immune responses. medchemexpress.com

Neuroendocrine and Neurosteroidogenic Functions

Beyond its immunological roles, Androst-5-ene-3,6,17-triol also exhibits functions within the central nervous system, classifying it as a neurosteroid.

Presence and Synthesis within the Central Nervous System

Androst-5-ene-3,6,17-triol is a metabolite of DHEA, a steroid hormone synthesized in the adrenal glands, gonads, and the brain. plos.org Its synthetic analog, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, has been shown to be blood-brain barrier permeable, suggesting that the endogenous compound may also access the central nervous system. alzdiscovery.orgnih.govnih.gov The synthesis of neurosteroids occurs de novo in the brain or through the local metabolism of adrenal and gonadal steroid precursors. While the specific pathways and enzymatic reactions for the synthesis of Androst-5-ene-3,6,17-triol within the CNS are not fully detailed in the provided context, the presence of its precursor, DHEA, in the brain points to the potential for its local production.

Modulation of Neurotransmitter Systems (Preclinical)

Preclinical studies using a synthetic analog of Androst-5-ene-3,6,17-triol, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, have provided insights into its potential to modulate neurotransmitter systems, primarily through its anti-inflammatory and neuroprotective actions. In a murine model of Parkinson's disease, this analog was found to be neuroprotective, increasing the number of tyrosine hydroxylase-positive cells, which are crucial for dopamine (B1211576) production. nih.govnih.gov

The anti-inflammatory effects of this analog, specifically the reduction of inflammatory mediators like TNF-α and IL-1β in the brain, can indirectly influence neurotransmitter systems. nih.govnih.gov Neuroinflammation is known to impact neuronal function and neurotransmitter balance. By mitigating this inflammation, Androst-5-ene-3,6,17-triol and its derivatives may help to preserve the integrity and function of neurotransmitter pathways. However, the direct interaction of Androst-5-ene-3,6,17-triol with specific neurotransmitter receptors or synthesis pathways requires further investigation.

Influence on Brain Function and Behavior in Preclinical Models

Preclinical research highlights the potential neuroprotective and neuromodulatory roles of Androst-5-ene-3,6,17-triol (also known as β-androstenetriol or βAET) and its derivatives. While direct studies on endogenous βAET's behavioral effects are limited, significant insights come from investigations into its synthetic analogues, which were developed to enhance metabolic stability and bioavailability. tandfonline.comtandfonline.com

One such derivative, NE3107 (17α-ethynyl-androst-5-ene-3β,7β,17β-triol), is an orally administered, blood-brain barrier-permeable small molecule. tandfonline.comalzdiscovery.org In various preclinical models, NE3107 has demonstrated notable anti-inflammatory and insulin-sensitizing actions within the central nervous system. tandfonline.comalzdiscovery.org It has shown neuroprotective benefits in rodent models of neurodegeneration and neuroinflammation, including models for conditions like glaucoma and optic neuritis. tandfonline.comalzdiscovery.org The mechanism of NE3107 involves the selective inhibition of inflammation-driven signaling pathways, such as those mediated by ERK and NF-κB, without disrupting their normal homeostatic functions, which are crucial for neuronal growth and survival. tandfonline.comalzdiscovery.org

These findings suggest that the foundational structure of Androst-5-ene-3,6,17-triol may contribute to mechanisms that protect against neuronal damage and modulate inflammatory processes within the brain. tandfonline.com The development of derivatives like NE3107 for clinical trials in conditions such as Alzheimer's disease is predicated on these promising preclinical neuroprotective and anti-inflammatory results. clinicaltrials.govdovepress.com

Endocrine System Crosstalk and Interactions

Androst-5-ene-3,6,17-triol, as a metabolite of Dehydroepiandrosterone (B1670201) (DHEA), is intrinsically linked to the major steroidogenic pathways regulated by the body's central stress and reproductive axes. Preclinical studies indicate a significant interaction with the Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.gov Much of the activity attributed to DHEA in preclinical models, particularly its anti-glucocorticoid effects, is now believed to be mediated by its 7-hydroxylated metabolites, including Androst-5-ene-3,6,17-triol. nih.govplos.org

In rodent models, Androst-5-ene-3,6,17-triol has been shown to directly oppose certain actions of glucocorticoids, the primary end-products of the HPA axis. nih.gov For instance, it can counteract the immunosuppressive effects of glucocorticoids on splenocytes. nih.gov A proposed mechanism for this antagonism involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is responsible for the interconversion of active cortisol and inactive cortisone (B1669442), thereby modulating local glucocorticoid concentrations and effects. e-century.us

While direct preclinical evidence detailing the interaction of Androst-5-ene-3,6,17-triol with the Hypothalamic-Pituitary-Gonadal (HPG) axis is less specific, its position in the steroid metabolic cascade is informative. Unlike its precursor DHEA, Androst-5-ene-3,6,17-triol is not a direct precursor to potent androgens or estrogens. nih.govresearchgate.net This suggests that its endocrine effects are not primarily mediated through conversion into sex hormones that would typically exert feedback on the HPG axis. Instead, its influence is more likely related to its immunomodulatory and anti-glucocorticoid properties, which can indirectly affect the broader endocrine milieu. nih.gov The complex interplay between the HPA and HPG axes is well-established, where significant stress (HPA activation) can suppress reproductive functions (HPG axis). nih.gov By modulating HPA axis activity, Androst-5-ene-3,6,17-triol may indirectly influence HPG axis function.

A key characteristic of Androst-5-ene-3,6,17-triol in preclinical studies is its metabolic stability with respect to conversion into sex steroids. nih.gov The presence of the hydroxyl group at the C-7 position prevents it from being readily metabolized into potent androgens like testosterone (B1683101) or estrogens like estradiol. plos.orgresearchgate.net This is a significant point of differentiation from its parent compound, DHEA, which serves as a prohormone for both androgen and estrogen synthesis. nih.gov

Pharmacological studies in various animal models, including mice and monkeys, have confirmed that exogenous Androst-5-ene-3,6,17-triol does not lead to perturbations in sex hormone levels. nih.govresearchgate.net Furthermore, it displays very weak binding affinity for nuclear hormone receptors, including the androgen, estrogen, progesterone (B1679170), and glucocorticoid receptors. nih.govnih.gov

The metabolism of Androst-5-ene-3,6,17-triol itself primarily involves further oxidization or inversion at its hydroxylated positions. For example, studies on its synthetic derivative, HE3286, in animals have identified several metabolites resulting from transformations such as C-7 inversion, C-7 oxidation, and C-3 inversion, rather than conversion to classic sex steroids. researchgate.net

Table 1: Metabolic Fate of Androst-5-ene-3,6,17-triol (βAET) vs. its Precursor DHEA

| Compound | Potential for Conversion to Androgens/Estrogens | Primary Metabolic Pathway | Key Metabolites |

|---|---|---|---|

| DHEA | High | Conversion via 3β-HSD and 17β-HSD enzymes | Androstenedione (B190577), Testosterone, Estradiol |

| Androst-5-ene-3,6,17-triol | Negligible nih.govresearchgate.net | Further hydroxylation and oxidation | Other triol and tetrol derivatives |

Involvement in Stress Response Pathways (Preclinical)

Preclinical evidence strongly implicates Androst-5-ene-3,6,17-triol in the modulation of stress response pathways, primarily through its well-documented anti-glucocorticoid properties. nih.gov Glucocorticoids, such as cortisol, are the primary hormones released during stress and can have immunosuppressive and catabolic effects when chronically elevated. Androst-5-ene-3,6,17-triol has been shown in rodent models to counteract these effects with greater potency than DHEA itself. plos.org

In vitro studies using murine macrophages and splenocytes demonstrated that Androst-5-ene-3,6,17-triol could antagonize the glucocorticoid-induced suppression of key cytokines like IL-2 and IL-3 and prevent the inhibition of cell proliferation. nih.gov This suggests a role in preserving immune function during a stress response. The compound's anti-inflammatory activity, observed in various preclinical models, is also central to its role in stress pathways, as chronic stress is often associated with a pro-inflammatory state. nih.gov

The mechanism for this stress-modulating activity is believed to be distinct from the activation of classic steroid hormone receptors. nih.gov Instead, it may involve direct modulation of inflammatory signaling cascades and interference with glucocorticoid metabolism at the tissue level, as previously mentioned with the potential inhibition of 11β-HSD. e-century.us

Role in Bone Homeostasis and Osteogenesis in Preclinical Models

Preclinical studies in murine models have identified a significant and beneficial role for Androst-5-ene-3,6,17-triol in bone health. nih.govplos.org Its effects are particularly notable in the context of glucocorticoid-induced osteopenia, a common consequence of chronic stress or steroid therapy.

In a murine model of thermal injury, which induces osteopenia partly through elevated glucocorticoids, treatment with Androst-5-ene-3,6,17-triol demonstrated significant protective effects. nih.govplos.org The compound was able to preserve bone mineral content and restore whole-body bone mineral density. nih.gov It also appeared to reverse the negative effects of glucocorticoids on the growth plate, suggesting it promotes chondrocyte proliferation and maturation, which are essential for endochondral growth. nih.gov

At the cellular level, in vitro experiments using human osteoblast-like cells showed that Androst-5-ene-3,6,17-triol could reverse the glucocorticoid-induced suppression of crucial signaling molecules involved in bone formation, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and osteoprotegerin. nih.gov Furthermore, it actively promoted the differentiation of human mesenchymal stem cells into osteoblasts, the cells responsible for building new bone tissue. nih.gov

Table 2: Effects of Androst-5-ene-3,6,17-triol on Bone in Preclinical Models

| Model System | Key Findings | Reference |

|---|---|---|

| Murine Thermal Injury Model | Preserved bone mineral content; Restored endochondral growth; Reversed glucocorticoid-mediated decreases in chondrocyte proliferation and maturation. | nih.govplos.org |

| Human Osteoblast-like Cells | Reversed glucocorticoid-induced suppression of IL-6, IL-8, and osteoprotegerin production. | nih.govplos.org |

| Human Mesenchymal Stem Cells | Promoted differentiation into osteoblasts. | nih.govplos.org |

These findings from preclinical models suggest that Androst-5-ene-3,6,17-triol has a direct anabolic and protective effect on bone, largely by opposing the catabolic actions of glucocorticoids. nih.gov

Analytical Methodologies for Androst 5 Ene 3,6,17 Triol Quantification in Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the selective and sensitive analysis of Androst-5-ene-3,6,17-triol. These methods involve the separation of the analyte from a complex biological matrix, followed by its detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the analysis of steroids like Androst-5-ene-3,6,17-triol. nih.govuu.nl Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. uu.nlresearchgate.net

A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used in combination with catalysts like ammonium (B1175870) iodide (NH4I) and ethanethiol. nih.govuu.nl This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, forming TMS-ethers. uu.nlnih.gov For Androst-5-ene-3,6,17-triol, this would result in a tris-TMS derivative. fu-berlin.de The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column, such as a Varian CP-Sil 5 CB column. nih.govresearchgate.net

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). researchgate.netfu-berlin.de The resulting ions are then analyzed. In full-scan mode, a wide range of mass-to-charge ratios (m/z) are scanned to identify the compound based on its mass spectrum. nih.gov For quantitative analysis and higher selectivity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) is employed. nih.govdshs-koeln.de In MS/MS, a specific precursor ion of the derivatized Androst-5-ene-3,6,17-triol is selected and fragmented, and the resulting product ions are monitored for highly specific detection. nih.gov The limit of detection (LOD) for similar steroid metabolites using GC-MS in SIM mode can be in the range of 5 to 10 ng/mL. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Steroids

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | MSTFA/NH4I/ethanethiol | uu.nl |

| GC Column | Varian CP-Sil 5 CB | nih.govresearchgate.net |

| Ionization | Electron Ionization (EI) | researchgate.netfu-berlin.de |

| Detection Mode | Full Scan, SIM, or MS/MS | nih.govnih.govdshs-koeln.de |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high sensitivity, specificity, and ability to analyze underivatized compounds. nih.govnih.govmedrxiv.org For Androst-5-ene-3,6,17-triol, sample preparation typically involves liquid-liquid extraction (LLE) with a solvent like diethyl ether or methyl tert-butyl ether, or solid-phase extraction (SPE) to isolate the steroids from the biological matrix. uu.nlnih.gov

The extracted sample is then injected into an HPLC system for separation. Reversed-phase chromatography is commonly used, with columns such as a C18 Zorbax Eclipse Plus or Waters Xbridge Phenyl. medrxiv.orgnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives like ammonium fluoride (B91410) to improve ionization. medrxiv.org

After chromatographic separation, the analyte flows into the mass spectrometer, typically equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. nih.govmedrxiv.org ESI is a soft ionization technique that is well-suited for a wide range of steroid compounds. researchgate.net The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Androst-5-ene-3,6,17-triol are monitored, providing excellent selectivity and sensitivity. medrxiv.org The quantifiable range for a similar compound, androst-5-ene-3β,7β,17β-triol (βAET), using LC-MS/MS has been reported as 5.0-2,500 ng/mL in plasma. nih.gov For a synthetic analog, the lower limit of quantification was 1 ng/mL. nih.gov

Table 2: LC-MS/MS Parameters for Analysis of Androst-5-ene-3,6,17-triol and Analogs

| Parameter | Description | Reference |

|---|---|---|

| Extraction | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | uu.nlnih.gov |

| LC Column | Reversed-phase C18 or Phenyl | medrxiv.orgnih.gov |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient | medrxiv.org |

| Ionization | ESI or APCI | nih.govmedrxiv.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | medrxiv.org |

| Lower Limit of Quantification | 1-5 ng/mL | nih.govnih.gov |

While often coupled with mass spectrometry, High-Performance Liquid Chromatography (HPLC) can also be used as a standalone separation technique, typically with ultraviolet (UV) detection. However, since Androst-5-ene-3,6,17-triol lacks a strong chromophore, its detection by UV is less sensitive compared to other methods. In some cases, HPLC is used for the preparative isolation of steroids from extracts for further analysis. academicjournals.org For instance, preparative HPLC has been used to purify steroid fractions from plant extracts before their identification by LC-MS. academicjournals.org The chromatographic conditions are similar to those used in LC-MS, employing reversed-phase columns and water/organic solvent mobile phases. academicjournals.org

Immunoassays for High-Throughput Detection

Immunoassays are analytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance in a biological fluid. They are often used for high-throughput screening due to their speed and cost-effectiveness, though they may have limitations in specificity compared to chromatographic methods.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For the detection of a steroid like Androst-5-ene-3,6,17-triol, a competitive ELISA format would typically be used. This involves the steroid being conjugated to a protein to make it immunogenic, and then used to raise polyclonal or monoclonal antibodies in an animal model. anu.edu.au

In a competitive ELISA, a known amount of enzyme-labeled steroid competes with the steroid in the sample for binding to a limited number of antibody-binding sites coated on a microplate well. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of the steroid in the sample. While specific ELISA kits for Androst-5-ene-3,6,17-triol are not widely documented in the provided search results, the development of such assays for similar steroid metabolites has been reported. anu.edu.auresearchgate.net The specificity of the assay is highly dependent on the cross-reactivity of the antibody with other structurally related steroids. anu.edu.au

Radioimmunoassay (RIA) is another sensitive immunoassay technique that was widely used for the quantification of hormones before the broader adoption of LC-MS/MS and ELISA. RIA operates on a similar principle to competitive ELISA but uses a radiolabeled version of the analyte (e.g., with tritium, ³H) instead of an enzyme-labeled one. d-nb.infopsu.edu

To measure Androst-5-ene-3,6,17-triol by RIA, a specific antibody is required. d-nb.info The sample containing the unlabeled steroid is incubated with a known amount of the radiolabeled steroid and the antibody. The unlabeled steroid from the sample competes with the radiolabeled steroid for binding to the antibody. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. psu.edu A standard curve is generated using known concentrations of the unlabeled steroid, and the concentration in the unknown sample is determined by interpolation. The development of an RIA requires the synthesis of a radiolabeled tracer and a highly specific antiserum. d-nb.info While RIA is a very sensitive technique, the use of radioactive materials requires special handling and disposal procedures. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Androst-5-ene-3,6,17-triol |

| Androst-5-ene-3β,7β,17β-triol (βAET) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Diethyl ether |

| Methyl tert-butyl ether |

| Methanol |

| Acetonitrile |

| Ammonium fluoride |

Sample Preparation and Extraction Protocols for Complex Biological Samples

The accurate quantification of Androst-5-ene-3,6,17-triol in complex biological matrices such as plasma, serum, and urine necessitates robust sample preparation and extraction protocols. These procedures are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the subsequent analytical instrumentation. The choice of method largely depends on the nature of the biological matrix and the concentration of the analyte.

Commonly employed techniques for steroids of similar structure involve liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For instance, in the analysis of the related compound androst-4-ene-3,6,17-trione (B20797) and its metabolites in urine, a liquid-liquid extraction with diethyl ether is performed following enzymatic hydrolysis. nih.gov This hydrolysis step, often using enzymes like those from Helix pomatia, is crucial for cleaving conjugated metabolites (glucuronides and sulfates) to release the free steroid, as many metabolites are excreted in a conjugated form. nih.govuu.nl

For other similar androstene derivatives, such as 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, extraction from serum and brain homogenates has been effectively achieved using methyl tert-butyl ether (MTBE). nih.govnih.gov Solid-phase extraction offers a more automated and often cleaner alternative. A validated method for another related triol, 5α-androst-3β,5,6β-triol, in human plasma utilized an automated SPE procedure, demonstrating its efficiency and applicability for clinical pharmacokinetic studies. researchgate.net The selection of extraction solvents and SPE cartridges is optimized to maximize the recovery of the target analyte while minimizing matrix effects.

The general workflow for sample preparation typically includes the following steps:

Addition of an Internal Standard: A structurally similar compound, often a deuterated analog, is added to the sample at the beginning of the process to account for analyte loss during extraction and to improve the accuracy of quantification. nih.govmedrxiv.org

Hydrolysis (for urine samples): Enzymatic hydrolysis is performed to analyze both free and conjugated forms of the steroid. nih.govuu.nl

Extraction: The sample is subjected to either LLE with an appropriate organic solvent or passed through an SPE cartridge.

Evaporation and Reconstitution: The organic extract is evaporated to dryness, typically under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the analytical column. uu.nlnih.govnih.gov

Derivatization Strategies for Enhanced Detection

For analytical techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is an essential step for non-volatile and thermally labile compounds like steroid triols. researchgate.net This chemical modification process converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic peak shape and detection sensitivity. researchgate.netresearchgate.net

The most common derivatization strategy for hydroxylated steroids is silylation . This involves reacting the analyte with a silylating agent to form trimethylsilyl (TMS) ethers. A widely used reagent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as ammonium iodide (NH₄I) and a reducing agent like ethanethiol. uu.nlnih.gov For example, in the analysis of metabolites of androst-4-ene-3,17-dione, derivatization was achieved by incubating the dried extract with a mixture of MSTFA/NH₄I/ethanethiol. uu.nl This procedure converts hydroxyl groups into TMS-ethers and keto groups into enol-TMS ethers. dshs-koeln.de

Specific derivatization conditions can be manipulated to preserve certain structural features. For instance, to retain the stereochemical information at the C6 position of androst-4-ene-6-ol-3,17-dione, a derivatization technique using MSTFA with potassium acetate (B1210297) and imidazole (B134444) was employed to form 2,4-dienol-TMS-derivatives, as routine methods could lead to the loss of stereochemical integrity. dshs-koeln.de While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often analyze steroids without derivatization, derivatization can still be used to enhance ionization efficiency and sensitivity in some cases. researchgate.net

Validation and Interlaboratory Comparison of Analytical Methods

A validated LC-MS method for the quantification of androst-4-ene-3,6,17-trione and its metabolites in urine demonstrated high accuracy and sensitivity. nih.gov Similarly, a UPLC-MS/MS method for 5α-androst-3β,5,6β-triol in human plasma was fully validated and successfully applied to a clinical pharmacokinetic study. researchgate.net

Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated, and the coefficient of determination (r²) is calculated. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). nih.govmedrxiv.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. dshs-koeln.de

Extraction Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. medrxiv.orgmedrxiv.org

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. medrxiv.orgmedrxiv.org

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, autosampler stability). medrxiv.org

The tables below summarize validation data from published methods for similar androstane (B1237026) compounds, illustrating the typical performance of such analytical techniques.

Table 1: Validation Parameters for LC-MS Quantification of Androst-4-ene-3,6,17-trione and its Metabolites in Urine

| Parameter | Androst-4-ene-3,6,17-trione | Androst-4-ene-6α-ol-3,17-dione | Androst-4-ene-6α,17β-diol-3-one |

|---|---|---|---|

| Linearity Range | 5-1000 ng/mL | 5-1000 ng/mL | 5-1000 ng/mL |

| Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | 5 ng/mL |

| Accuracy (% Bias) | 1.3% to 14.8% | 1.6% to 9.4% | 3.2% to 4.1% |

Data sourced from Deventer et al. (2005). nih.gov

Table 2: Validation Summary for UPLC-MS/MS Quantification of 5α-androst-3β,5,6β-triol in Human Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 2.00-500 ng/mL |

| Intra- and Inter-day Precision (RSD%) | <15% |

| Accuracy (RE%) | Within ±15% |

| Extraction Recovery | >85.4% |

| Matrix Effect | 89.6-96.2% |

Data sourced from a study on 5α-androst-3β,5,6β-triol. researchgate.net

These data demonstrate that modern chromatographic and mass spectrometric methods, when properly validated, provide the necessary sensitivity, specificity, and accuracy for the reliable quantification of androstane triols in complex biological samples. The lack of published interlaboratory studies for Androst-5-ene-3,6,17-triol highlights an area for future research to establish standardized, universally accepted analytical protocols.

Preclinical Research Models and Findings on Androst 5 Ene 3,6,17 Triol

In Vitro Studies on Cellular Systems

In vitro studies have been instrumental in elucidating the cellular mechanisms of action for Androst-5-ene-3,6,17-triol and its synthetic derivatives.

Research using established cell lines has provided significant insights into the compound's effects on key cellular players in inflammation and tissue homeostasis.

Macrophages : In the RAW 264.7 mouse macrophage cell line, the synthetic analog HE3286 demonstrated significant anti-inflammatory effects. nih.gov It was shown to suppress lipopolysaccharide (LPS)-induced nuclear factor kappa B (NF-κB) reporter gene expression and nuclear localization. nih.gov Furthermore, HE3286 decreased the activation of several pro-inflammatory kinases, including IkappaB kinase (IKK), Jun N-terminal kinase (JNK), and p38 mitogen-activated kinase (p38 Mapk). nih.gov The compound also attenuated inflammation stimulated by tumor necrosis factor-alpha (TNFα). nih.gov

Osteoblasts : Studies on the human osteoblast-like cell line MG-63 revealed that Androst-5-ene-3,6,17-triol (β-AET) can counteract the effects of glucocorticoids. scienceopen.complos.org Specifically, β-AET reversed the glucocorticoid-induced suppression of interleukin-6 (IL-6), interleukin-8 (IL-8), and osteoprotegerin production by these cells. plos.org

Table 1: Summary of In Vitro Findings in Cell Line Models

| Cell Line Model | Compound Tested | Key Research Findings |

|---|---|---|

| RAW 264.7 Macrophages | HE3286 (analog) | Suppressed LPS-induced NF-κB activation and nuclear localization; Decreased activation of IKK, JNK, and p38 Mapk kinases. nih.gov |

| MG-63 Osteoblasts | Androst-5-ene-3,6,17-triol | Reversed glucocorticoid-induced suppression of IL-6, IL-8, and osteoprotegerin production. plos.org |

Investigations using primary cells have extended the findings from cell lines to systems that more closely represent physiological conditions. In cultures of human mesenchymal stem cells derived from bone marrow, Androst-5-ene-3,6,17-triol was found to promote osteoblast differentiation. plos.org

To identify the molecular targets of this class of compounds, proteomic analyses have been performed. Using extracts from RAW 264.7 mouse macrophage cells, a proteomic investigation with HE3286 identified 26 potential binding partners. nih.gov Network analysis of these proteins revealed associations with key signaling pathways, including those for type 2 diabetes, insulin (B600854), and adipokine signaling. nih.gov

Identified binding partners included:

Low-density lipoprotein receptor-related protein 1 (Lrp1) : An endocytic receptor involved in various cellular processes. nih.gov

Mitogen-activated protein kinases 1 and 3 (Mapk1, Mapk3) : Key protein kinases in inflammation signaling pathways. nih.gov

Ribosomal protein S6 kinase alpha-3 (Rsp6ka3) : An intracellular regulatory protein. nih.gov

Sirtuin-2 (Sirt2) : A deacetylase enzyme. nih.gov

17β-hydroxysteroid dehydrogenase 4 (Hsd17β4) : A sterol-metabolizing enzyme. nih.gov

In Vivo Animal Models for Biological Evaluation

Animal models have been crucial for evaluating the therapeutic potential of Androst-5-ene-3,6,17-triol and its analogs in complex disease states.

The anti-inflammatory properties observed in vitro have been substantiated in several rodent models of inflammatory and autoimmune diseases. The synthetic analog HE3286 has demonstrated efficacy in murine models of:

Ulcerative Colitis : Showed anti-inflammatory activity. nih.gov

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) : Exhibited anti-inflammatory effects. nih.gov

Rheumatoid Arthritis : Demonstrated anti-inflammatory activity. nih.gov

Across these models, the therapeutic effect was associated with the attenuation of NF-κB activity and a reduction in the levels of pro-inflammatory cytokines, including TNFα. nih.gov

The potential neuroprotective and anti-inflammatory effects of this compound class have been investigated in a murine model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govscienceopen.com In this model, treatment with the synthetic analog HE3286 resulted in several beneficial outcomes:

Improved Motor Function : HE3286 treatment significantly improved motor coordination as measured by the rotarod test. nih.govscienceopen.com

Reduced Neuroinflammation : The expression of inflammatory mediator genes in the brain was significantly reduced, including inducible nitric oxide synthase (iNOS), TNFα, and interleukin-1β (IL-1β). nih.govscienceopen.com

Neuronal Protection : Histopathological and immunohistochemical analysis of brain tissue showed that HE3286 treatment increased the number of surviving tyrosine hydroxylase-positive (dopaminergic) neurons by 17% and decreased the number of damaged neurons by 38% compared to vehicle-treated animals. nih.govscienceopen.com

Models for Stress Response and Trauma (e.g., Hemorrhagic Shock)

Preclinical studies have investigated the utility of Androst-5-ene-3,6,17-triol in models of severe physical stress and trauma, such as hemorrhagic shock. In a clinically relevant rodent model of traumatic hemorrhagic shock, the administration of this compound was explored for its potential to improve survival and modulate the body's response to severe injury. This model involved subjecting the animals to soft tissue trauma followed by significant blood loss to induce a state of shock, after which they were resuscitated.

In these studies, Androst-5-ene-3,6,17-triol demonstrated a significant protective effect, leading to a notable improvement in survival rates compared to the control group. nih.gov This enhanced survival was associated with a modulation of the cytokine response to trauma. Specifically, treatment with the compound led to a reduction in the levels of pro-inflammatory and anti-inflammatory cytokines that are typically elevated in response to severe shock, including Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Interleukin-18 (IL-18). nih.gov Concurrently, an enhancement of Th1-type cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), was observed. nih.gov These findings suggest that Androst-5-ene-3,6,17-triol may improve outcomes in traumatic hemorrhagic shock by modulating the immune and inflammatory cascades that are activated in response to severe injury. nih.gov

| Parameter | Observation | Associated Cytokine Changes |

|---|---|---|

| Survival Rate | Significantly improved survival (69% in treated group vs. 31% in vehicle group) | Reduced levels of IL-6, IL-10, and IL-18. Enhanced levels of IFN-γ and IL-2. |

| Immune Response | Associated with an elevation of Th1 and reduction of Th2 cytokines |

Models for Metabolic Dysregulation (e.g., Insulin Resistance)

The potential therapeutic applications of Androst-5-ene-3,6,17-triol and its derivatives have been explored in preclinical models of metabolic dysregulation, including those characterized by insulin resistance. A synthetic analog of β-AET has demonstrated anti-inflammatory and insulin-sensitizing properties in various preclinical models of diabetes. researchgate.netnih.gov These models include genetically obese and diabetic mice (db/db and ob/ob) and fa/fa Zucker Diabetic Fatty (ZDF) rats, all of which exhibit features of metabolic syndrome and insulin resistance. nih.gov

In these animal models, the administration of the Androst-5-ene-3,6,17-triol derivative was associated with improvements in glucose metabolism. The compound was observed to attenuate the activity of NF-κB, a key regulator of inflammation, and to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-inflammatory action is believed to contribute to its insulin-sensitizing effects. The findings from these preclinical studies suggest a potential role for Androst-5-ene-3,6,17-triol and its analogs in addressing the inflammatory components of metabolic diseases and improving insulin sensitivity. researchgate.netnih.gov

Observed Biological Effects and Phenotypes in Preclinical Studies

Immunomodulatory and Anti-inflammatory Effects

Androst-5-ene-3,6,17-triol has been shown to possess significant immunomodulatory and anti-inflammatory properties in a variety of preclinical models. nih.govnih.gov It has demonstrated the ability to attenuate acute inflammation both in vitro and in vivo. nih.gov In murine models, it has been observed to augment immune responses in adult animals and to reverse immune senescence in aged mice. nih.gov

The anti-inflammatory activity of Androst-5-ene-3,6,17-triol is thought to be mediated, at least in part, by its ability to counteract the effects of glucocorticoids. nih.govnih.gov In vitro studies have shown that it can oppose the anti-proliferative and cytokine-suppressive effects of glucocorticoids in macrophages and splenocytes. nih.gov Furthermore, in a rodent model of traumatic hemorrhagic shock, treatment with Androst-5-ene-3,6,17-triol was associated with a significant reduction in the levels of IL-6 and IL-10, and an enhancement of IFN-γ and IL-2 levels. nih.gov A synthetic derivative of Androst-5-ene-3,6,17-triol has also been found to reduce the expression of inflammatory mediators in the brain, including inducible nitric oxide synthase, TNF-α, and IL-1β, in a murine model of Parkinson's disease. nih.gov

Neuroprotective and Neurotrophic Actions

Preclinical research has pointed to the neuroprotective potential of Androst-5-ene-3,6,17-triol and its synthetic derivatives. One such derivative, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, has been evaluated in a murine model of Parkinson's disease induced by the neurotoxin MPTP. nih.govscienceopen.com This compound was found to freely penetrate the blood-brain barrier. nih.gov

In this model, treatment with the Androst-5-ene-3,6,17-triol derivative resulted in a significant improvement in motor function as assessed by the rotarod test. nih.gov Histopathological and immunohistochemical analyses of brain tissue revealed that the treatment increased the number of tyrosine hydroxylase-positive cells, indicating a preservation of dopaminergic neurons. nih.gov Furthermore, there was a notable decrease in the number of damaged neurons in the treated group compared to the vehicle group. nih.gov These neuroprotective effects were accompanied by a reduction in the expression of inflammatory mediators in the brain. nih.gov

| Parameter | Effect of Treatment | Quantitative Finding |

|---|---|---|

| Motor Function (Rotarod Test) | Improved motor function | Mean time on rotarod increased from 58.2 sec (vehicle) to 90.9 sec (treated) |

| Dopaminergic Neuron Survival | Increased number of tyrosine hydroxylase-positive cells | 17% increase compared to vehicle |

| Neuronal Damage | Decreased number of damaged neurons | 38% decrease relative to vehicle |

| Neuroinflammation | Reduced expression of inflammatory mediators | - iNOS: 20% reduction

|

Effects on Bone Metabolism and Regeneration

The influence of Androst-5-ene-3,6,17-triol on bone metabolism has been investigated in preclinical models, particularly in the context of glucocorticoid-induced osteopenia. In a murine model of thermal injury, which is associated with increased glucocorticoid levels and subsequent bone loss, Androst-5-ene-3,6,17-triol demonstrated a significant ability to preserve bone mineral content. plos.org

In vitro studies using human osteoblast-like cells have shown that Androst-5-ene-3,6,17-triol can reverse the glucocorticoid-induced suppression of key signaling molecules involved in bone metabolism, including IL-6, IL-8, and osteoprotegerin. plos.org Furthermore, it has been observed to promote the differentiation of human mesenchymal stem cells into osteoblasts. plos.org In the murine thermal injury model, the compound not only preserved bone mineral content but also restored whole-body bone mineral content and endochondral growth. plos.org This suggests a reversal of the glucocorticoid-mediated decreases in chondrocyte proliferation, maturation, and osteogenesis in the growth plate. plos.org

Modulation of Glucose Homeostasis and Insulin Sensitivity

Preclinical studies utilizing derivatives of Androst-5-ene-3,6,17-triol have indicated a potential role for this class of compounds in the modulation of glucose homeostasis and insulin sensitivity. A synthetic analog has been shown to possess anti-inflammatory and insulin-sensitizing activities in preclinical models of type 2 diabetes. researchgate.netnih.gov

In these models, which include db/db and ob/ob mice, as well as fa/fa ZDF rats, the Androst-5-ene-3,6,17-triol derivative was found to be effective in improving metabolic parameters. nih.gov The mechanism of action is thought to involve the attenuation of NF-κB activity and a subsequent decrease in the production of pro-inflammatory cytokines like TNF-α, which are known to contribute to insulin resistance. nih.gov These findings from animal models of metabolic dysregulation suggest that Androst-5-ene-3,6,17-triol and its analogs may have the potential to improve glucose homeostasis and insulin sensitivity, partly through their anti-inflammatory actions. researchgate.netnih.gov

Potential Therapeutic Implications Based on Preclinical Evidence

Potential Neurotherapeutic Applications (Preclinical Rationale)

Preclinical studies have highlighted the neuroprotective and anti-inflammatory effects of Androst-5-ene-3,6,17-triol's synthetic analog, HE3286, suggesting its potential in treating neurodegenerative and neurological disorders. A key finding is that HE3286 can freely penetrate the blood-brain barrier, a critical characteristic for a neurotherapeutic agent. nih.gov

In a murine 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model of Parkinson's disease, treatment with HE3286 demonstrated significant neuroprotective effects. nih.gov The compound improved motor function and reduced the expression of inflammatory mediators in the brain, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov Histopathological analysis revealed that HE3286 treatment increased the number of tyrosine hydroxylase-positive cells, indicating a preservation of dopaminergic neurons, and decreased the number of damaged neurons. nih.gov

Furthermore, the anti-inflammatory properties of HE3286 are being explored in the context of Alzheimer's disease, with a pivotal Phase 3 clinical trial initiated for the compound (also known as NE3107) for this indication. practicalneurology.com The rationale is based on the growing evidence linking neuroinflammation and insulin (B600854) resistance to the progression of Alzheimer's disease. practicalneurology.com

A related compound, Androst-5-ene-3β, 17β-diol (ADIOL), has also shown neuroprotective effects in a rotenone-induced rat model of Parkinson's disease, further supporting the potential of this class of steroids in neurodegenerative conditions. nih.gov

| Compound | Neurodegenerative Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| HE3286 | Parkinson's Disease | Murine MPTP model | Improved motor function, reduced neuroinflammation (decreased iNOS, TNF-α, IL-1β), increased survival of dopaminergic neurons, and decreased neuronal damage. | nih.gov |

| ADIOL | Parkinson's Disease | Rat rotenone (B1679576) model | Exhibited neuroprotective effects against neuroinflammation and neurodegeneration. | nih.gov |

The demonstrated ability of HE3286 to reduce neuroinflammation in preclinical models provides a strong rationale for its investigation in a broader range of neurological disorders where inflammation is a key component of the pathophysiology. nih.gov By modulating inflammatory responses within the central nervous system, Androst-5-ene-3,6,17-triol and its analogs could potentially mitigate neuronal damage and improve outcomes in various neurological conditions. However, specific preclinical models for other neurological disorders beyond neurodegenerative diseases were not detailed in the provided search results.

Interactions of Androst 5 Ene 3,6,17 Triol with Other Biological Molecules and Pathways

Crosstalk with Other Endogenous Steroid Hormones and Metabolites

Androst-5-ene-3,6,17-triol, as a metabolite of dehydroepiandrosterone (B1670201) (DHEA), exists within a complex network of endogenous steroids and their metabolic products. Its interactions are multifaceted, influencing and being influenced by the broader steroid milieu. Research into the closely related compound, androst-5-ene-3β,17β-diol (ADIOL), reveals significant crosstalk with both estrogen and androgen signaling pathways. ADIOL is known to possess estrogenic properties and can bind to estrogen receptors (ERs). nih.govnih.gov Studies have shown that it can stimulate the proliferation of estrogen-sensitive cells. nih.govnih.gov

Simultaneously, ADIOL and its metabolites can exhibit androgen-like properties by interacting with androgen receptors (ARs). nih.govnih.gov This dual-receptor interaction allows for a complex modulation of hormonal signaling. For instance, in the presence of estradiol, ADIOL has been observed to inhibit estrogen-stimulated growth, an effect that can be counteracted by anti-androgens. nih.gov This suggests a competitive and nuanced interplay between these steroid molecules at the receptor level. The relative binding affinities for ERs and ARs of various steroids, including ADIOL, determine the ultimate physiological response. nih.gov

Furthermore, the metabolism of DHEA into various downstream products, including androstenediols and androstenetriols, is a critical aspect of this crosstalk. The enzymes involved in these conversions, such as 17β-hydroxysteroid dehydrogenase, play a pivotal role in determining the local concentration and activity of these steroids. researchgate.net The presence of multiple hydroxylated DHEA metabolites suggests a finely tuned system of regulation where different metabolites may have distinct or overlapping functions.

Table 1: Interaction of Related Androstene Metabolites with Steroid Receptors

| Compound | Interacting Receptor(s) | Observed Effect |

|---|---|---|

| Androst-5-ene-3β,17β-diol (ADIOL) | Estrogen Receptor (ER) | Stimulates proliferation of estrogen-sensitive cells. nih.govnih.gov |

| Androst-5-ene-3β,17β-diol (ADIOL) | Androgen Receptor (AR) | Inhibits estrogen-stimulated cell growth. nih.govnih.gov |

| 5α-androstane-3β,17β-diol (3β-DIOL) | Estrogen Receptor (ER) | Stimulates proliferation of estrogen-sensitive cells. nih.gov |

| 5α-androstane-3β,17β-diol (3β-DIOL) | Androgen Receptor (AR) | Inhibits estrogen-stimulated cell growth. nih.gov |

Interactions with Cytokines and Chemokines

Androst-5-ene-3,6,17-triol and its close structural relatives have demonstrated significant immunomodulatory effects, partly through their interaction with cytokines and chemokines. The synthetic analogue of a related compound, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), has been shown to reduce the gene expression of pro-inflammatory mediators. nih.gov Specifically, treatment with HE3286 led to a significant decrease in the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in a murine model of Parkinson's disease. nih.gov

This anti-inflammatory activity is a key characteristic of these androstene derivatives. In clinical studies with obese humans suffering from inflammation-induced diabetes, HE3286 was found to decrease the production of inflammatory cytokines. plos.orgnih.gov This suggests that these compounds can modulate the signaling pathways that lead to the production of these key inflammatory molecules. The parent compound, androst-5-ene-3β,7β,17β-triol (βAET), has also been shown to possess anti-inflammatory and immune-regulating activities. nih.govnih.gov

The mechanism of this interaction appears to be distinct from the classical steroid hormone receptor pathways. The anti-inflammatory effects of βAET are not attributed to the activation of peroxisome proliferator-activated receptors (PPARs), or androgen and estrogen nuclear hormone receptors. nih.gov This points towards a novel mechanism of immune modulation. The ability of these compounds to attenuate acute inflammation in vitro and in vivo highlights their potential role in regulating the complex interplay of cytokines and chemokines during an immune response. nih.gov

Table 2: Effect of a Synthetic Androstene Analogue (HE3286) on Inflammatory Mediators

| Inflammatory Mediator | Effect |

|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Reduced gene expression. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced gene expression. nih.gov |

| Interleukin-1beta (IL-1β) | Reduced gene expression. nih.gov |

| Inflammatory Cytokines (in general) | Decreased production in humans with inflammation-induced diabetes. plos.orgnih.gov |

Influence on Neurotransmitter Systems

The influence of androstene derivatives extends to the central nervous system, where they can modulate neurotransmitter systems. A study on the related compound androst-5-ene-3β,17β-diol (ADIOL) demonstrated a neuroprotective effect in a rat model of Parkinson's disease. nih.gov This protection was associated with an amelioration in striatal dopamine (B1211576) levels. nih.gov This suggests that these steroids can directly or indirectly influence the dopaminergic system, which is crucial for motor control and other neurological functions.

The mechanism of action may be linked to the interaction of these compounds with estrogen receptors, which are known to play a role in neuronal health and function. Estradiol, a potent estrogen, has been shown to impact serotonin (B10506), dopamine, and glutamate (B1630785) systems. frontiersin.org Since some androstene derivatives can act as estrogen receptor agonists, they may exert their effects on neurotransmitter systems through these receptors. nih.gov For instance, phytoestrogens, which also interact with estrogen receptors, have been shown to enhance the transcription of tryptophan hydroxylase and tyrosine hydroxylase, key enzymes in the synthesis of serotonin and dopamine, respectively. nih.gov

Furthermore, androgens and their metabolites have been shown to have specific binding sites on neurotransmitter receptors, such as the gamma-aminobutyric acid A (GABA-A) receptor. nih.gov This interaction can alter neuronal activity by modulating postsynaptic inhibition. The higher levels of certain C19 steroids, including 5-androsten-3β,7α,17β-triol, in female multiple sclerosis patients may influence neuronal activity and the balance between neuroprotection and excitotoxicity, potentially through interactions with GABAergic and glutamatergic systems. researchgate.net

Modulation of Enzyme Activities and Signaling Pathways Beyond Steroid Receptors

A significant aspect of the biological activity of Androst-5-ene-3,6,17-triol and its relatives is their ability to modulate enzyme activities and signaling pathways that are independent of classical steroid hormone receptors. The synthetic analogue HE3286 has been found to bind to a number of proteins, including key components of inflammatory signaling pathways. plos.org Among the identified binding partners are Mitogen-activated protein kinase 1 (Mapk1/Erk2) and Mitogen-activated protein kinase 3 (Mapk3/Erk1), which are central mediators of inflammatory signal transduction. plos.org

This suggests a non-genomic mechanism of action where these steroids can directly interact with and modulate the activity of protein kinases, thereby influencing downstream signaling cascades. The anti-inflammatory effects of these compounds are thought to be mediated, at least in part, through the regulation of pathways that control the activation of NF-κB and the subsequent production of inflammatory cytokines. plos.orgnih.gov

Furthermore, studies on the metabolism of related androstanes have identified the involvement of cytochrome P450 enzymes in their hydroxylation. cngb.org While HE3286 and its metabolites did not inhibit P450 enzymes, the interaction of these steroids with the broader enzymatic machinery of the cell is an important area of their biological activity. nih.gov The observation that the anti-inflammatory activity of βAET is not mediated by classical nuclear hormone receptors underscores the importance of these alternative signaling pathways. nih.gov The ability of these compounds to interact with key signaling nodes like Lrp1, Mapk1, and Mapk3 provides a mechanistic explanation for their anti-inflammatory and insulin-sensitizing properties. nih.gov

Table 3: Identified Protein Binding Partners of a Synthetic Androstene Analogue (HE3286)

| Protein | Function |

|---|---|

| Mitogen-activated protein kinase 1 (Mapk1/Erk2) | Central mediator of inflammatory signal transduction. plos.org |

| Mitogen-activated protein kinase 3 (Mapk3/Erk1) | Central mediator of inflammatory signal transduction. plos.org |

| Low-density lipoprotein receptor-related protein 1 (Lrp1) | Surface receptor involved in lipid clearance, glucose tolerance, and anti-inflammatory signaling. nih.gov |

Future Directions and Research Gaps for Androst 5 Ene 3,6,17 Triol Research

Elucidation of Novel Receptors and Unidentified Signaling Mechanisms

A primary research gap for Androst-5-ene-3,6,17-triol is the definitive identification of its molecular targets. While its precursor, DHEA, and related neurosteroids are known to interact with a variety of receptors, the specific binding partners and signaling cascades for Androst-5-ene-3,6,17-triol remain largely uncharacterized. alifesci.comnih.gov Unlike classic steroid hormones, many neurosteroids mediate their effects through non-traditional pathways, including allosteric modulation of ion-gated neurotransmitter receptors such as GABA-A, NMDA, and sigma receptors. nih.govnih.gov

Research on Androst-5-ene-3,6,17-triol has shown that it does not bind to or activate classical nuclear hormone receptors, including androgen, estrogen, progesterone (B1679170), or glucocorticoid receptors. nih.gov This lack of interaction with traditional steroid receptors strongly suggests the existence of novel or alternative signaling mechanisms. Future research should focus on identifying specific membrane-bound or intracellular receptors through which Androst-5-ene-3,6,17-triol exerts its biological effects. Investigating its potential interaction with G-protein coupled receptors (GPCRs) or orphan nuclear receptors could prove fruitful. Furthermore, exploring non-genomic, rapid signaling pathways initiated at the cell membrane is a critical avenue for future studies. mdpi.com

Table 1: Potential Receptor Classes for Future Investigation

| Receptor Class | Rationale for Investigation | Potential Downstream Effects |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Many endogenous ligands signal through GPCRs; DHEA has been shown to interact with some GPCRs. alifesci.com | Modulation of cAMP, intracellular calcium, protein kinase cascades. |

| Orphan Nuclear Receptors | These receptors have no known endogenous ligand; Androst-5-ene-3,6,17-triol could be a candidate ligand. | Regulation of gene transcription related to metabolism and inflammation. |

| Ion-Gated Neurotransmitter Receptors | Other neurosteroids allosterically modulate GABA-A and NMDA receptors. nih.gov | Alteration of neuronal excitability and synaptic plasticity. |

| Enzyme-Linked Receptors | Could directly activate intracellular kinase cascades upon binding. | Phosphorylation of key signaling proteins involved in cell growth and inflammation. |

Exploration of Additional Undiscovered Physiological Roles and Biological Networks